N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features a benzimidazole core linked to a pyridine and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine and thiophene groups through various coupling reactions. Key steps may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Coupling Reactions: The pyridine and thiophene groups can be introduced using Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of boronic acids or stannanes with halogenated precursors.
Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- (3-Chloropropyl)trimethoxysilane
- Indole
- Quinoline
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a benzimidazole core with pyridine and thiophene groups, which may confer distinct electronic and steric properties. This uniqueness can be leveraged in designing molecules with specific biological or material properties.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-18(12-5-6-14-15(9-12)22-11-21-14)20-10-13-3-1-7-19-17(13)16-4-2-8-24-16/h1-9,11H,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMQHZQZMSVJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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